(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]
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Overview
Description
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] is a complex organic compound with a unique structure. It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclopentane and phenanthrene ring system. This compound is not naturally occurring and is typically synthesized for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] involves multiple steps, including the formation of the cyclopentane and phenanthrene rings, followed by the spiro connection. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is limited due to its complexity and the need for precise control over reaction conditions. when produced, it typically involves large-scale synthesis using advanced chemical reactors and purification techniques such as chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a model compound to study spiro-connected ring systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Stigmasta-3,5-diene: Another spiro-connected compound with a similar structure but different functional groups.
Panaxadiol: A compound with a similar cyclopenta[a]phenanthrene ring system but different substituents.
Uniqueness
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] is unique due to its specific spiro connection and the presence of the 6-methylheptan-2-yl group
Properties
CAS No. |
64236-37-9 |
---|---|
Molecular Formula |
C29H50 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,1'-cyclopropane] |
InChI |
InChI=1S/C29H50/c1-20(2)9-8-10-21(3)23-12-13-24-22-19-29(17-18-29)26-11-6-7-15-28(26,5)25(22)14-16-27(23,24)4/h20-26H,6-19H2,1-5H3/t21-,22+,23-,24+,25+,26?,27-,28-/m1/s1 |
InChI Key |
NIYMXZUMDBPQCY-OQJXAEAASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4(CC4)C5[C@@]3(CCCC5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(CC4)C5C3(CCCC5)C)C |
Origin of Product |
United States |
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